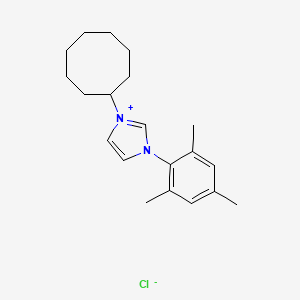
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C20H29ClN2 and a molecular weight of 332.91 g/mol . It is an ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique structure, which includes a cyclooctyl group and a mesityl group attached to an imidazolium core.
Preparation Methods
The synthesis of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cyclooctyl-1H-imidazole with mesityl chloride under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions, to form different ionic liquids.
Oxidation and Reduction: The imidazolium core can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complex Formation: This compound can form complexes with transition metals, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride has several applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties. Its ability to dissolve a wide range of compounds makes it valuable in green chemistry.
Biology: This compound can be used in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can help in the controlled release of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is largely dependent on its ionic nature. The imidazolium core can interact with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, stability, and reactivity of other molecules in solution. The cyclooctyl and mesityl groups provide steric hindrance, which can affect the compound’s overall reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a shorter alkyl chain and is less sterically hindered, making it more reactive in certain applications.
1-Ethyl-3-methylimidazolium chloride: Similar to the butyl derivative, but with even less steric hindrance.
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride: This compound has a cyclohexyl group instead of a cyclooctyl group, which affects its physical properties and reactivity.
The uniqueness of this compound lies in its combination of a bulky cyclooctyl group and a mesityl group, which provides unique steric and electronic properties that can be advantageous in specific applications.
Properties
IUPAC Name |
1-cyclooctyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N2.ClH/c1-16-13-17(2)20(18(3)14-16)22-12-11-21(15-22)19-9-7-5-4-6-8-10-19;/h11-15,19H,4-10H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBADTLQSZGLDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCC3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














